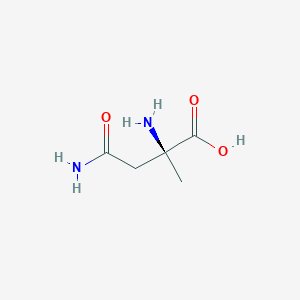

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups, a methyl group, and a keto group attached to a butanoic acid backbone. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The synthetic route may involve:

Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Formation of intermediates: Through reactions like alkylation or acylation.

Deprotection and purification: Removing protecting groups and purifying the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving:

Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Continuous flow reactors: For efficient and scalable production.

Advanced purification techniques: Such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups under oxidative conditions.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions at the amino or keto sites.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Applications De Recherche Scientifique

Precursor in Amino Acid Synthesis

(S)-DMOBA serves as a precursor for the synthesis of various amino acids and related compounds. Its structural features allow it to participate in enzymatic reactions that lead to the formation of critical biomolecules.

Role in Metabolic Pathways

Research indicates that (S)-DMOBA is involved in metabolic pathways associated with amino acid metabolism and neurotransmitter synthesis. It can influence the production of neurotransmitters such as aspartate, which is vital for brain function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from (S)-DMOBA through Michael addition reactions. These derivatives exhibit significant activity against various pathogens, suggesting potential therapeutic applications in treating infections .

Antitumor Potential

Investigations into the antitumor effects of (S)-DMOBA derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's ability to modulate metabolic pathways in cancer cells opens avenues for developing novel anticancer agents .

Case Studies

Several case studies have been documented regarding the applications of (S)-DMOBA:

Mécanisme D'action

The mechanism of action of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, including:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diaminobutanoic acid: Lacks the methyl and keto groups.

2-Amino-4-oxobutanoic acid: Missing one amino group.

2-Methyl-4-oxobutanoic acid: Does not have the amino groups.

Uniqueness

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Activité Biologique

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid, also known by its IUPAC name, is a chiral compound with the molecular formula C5H10N2O3. Its unique structure includes two amino groups and a ketone functional group, which contribute to its significant biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C5H10N2O3

- CAS Number : 2792-66-7

- IUPAC Name : this compound

This compound is characterized by its stereochemistry, denoted by the (S) configuration, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Role in Metabolic Pathways : The compound is involved in amino acid metabolism and acts as a precursor for synthesizing other biologically active molecules .

- Enzyme Inhibition : It has been reported to interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Binding : The compound can bind to active sites of enzymes, inhibiting their function. This property is particularly relevant in metabolic processes where enzyme regulation is crucial.

- Signal Modulation : It may modulate signaling pathways by interacting with various receptors or proteins, influencing cellular responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobutyric Acid | Simple amino acid structure | Lacks the oxo group |

| 4-Aminobutyric Acid | Contains an amino group | Not chiral |

| 3-Aminopropanoic Acid | Similar amino structure | Shorter carbon chain |

| 5-Amino-3-methylpentanoic Acid | More complex structure | Longer carbon chain |

This compound stands out due to its specific combination of functional groups and stereochemistry, contributing to its distinct chemical reactivity and biological properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study :

- Cell Viability Assays :

- ADMET Properties :

Propriétés

IUPAC Name |

(2S)-2,4-diamino-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-5(7,4(9)10)2-3(6)8/h2,7H2,1H3,(H2,6,8)(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKIMQBEEPDCSR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)N)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.